molecular formula C51H58N2O18 B561701 8-Methoxycarbonyloctyl 4-O-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl)-2-deoxy-3-O-benzyl-2-phthalimido-b-D-glucopyranoside CAS No. 106445-30-1

8-Methoxycarbonyloctyl 4-O-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl)-2-deoxy-3-O-benzyl-2-phthalimido-b-D-glucopyranoside

Cat. No.: B561701
CAS No.: 106445-30-1
M. Wt: 987.021
InChI Key: URCGXQQSVGCWTE-UHJRMTOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxycarbonyloctyl 4-O-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranosyl)-2-deoxy-3-O-benzyl-2-phthalimido-b-D-glucopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C51H58N2O18 and its molecular weight is 987.021. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

8-Methoxycarbonyloctyl 4-O-(3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl)-2-deoxy-3-O-benzyl-2-phthalimido-β-D-glucopyranoside (referred to as the compound hereafter) is a complex glycoside with significant potential in biochemical research and therapeutic applications. Its structure includes multiple functional groups that enhance its biological activity, particularly in immunology and glycobiology. This article explores the biological activity of the compound, focusing on its synthesis, immunogenic properties, and potential applications.

Chemical Structure and Properties

The compound's molecular formula is C51H58N2O18C_{51}H_{58}N_{2}O_{18}, with a molecular weight of approximately 987.01 g/mol. The presence of methoxycarbonyl and phthalimido groups contributes to its solubility and reactivity, making it suitable for various biochemical applications.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC51H58N2O18C_{51}H_{58}N_{2}O_{18}
Molecular Weight987.01 g/mol
CAS Number106445-30-1

Immunogenicity

Research indicates that derivatives of 8-methoxycarbonyloctyl glycosides serve as effective precursors for the development of artificial antigens. These antigens exhibit strong immunodominance, which is crucial for eliciting robust immune responses. A study highlighted that the compound can be utilized in the synthesis of neoglycoproteins, enhancing their immunogenic properties significantly when compared to non-glycosylated counterparts .

Glycobiology Applications

The compound plays a pivotal role in glycobiology, particularly in the study of carbohydrate-specific antibodies. It has been shown to facilitate the production of antibodies that target specific glycan structures, thus providing insights into carbohydrate-mediated biological processes . The tri-O-acetylated glucopyranosyl moiety enhances its interaction with lectins and other carbohydrate-binding proteins.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this glycoside exhibit antimicrobial properties. The presence of benzyl and phthalimido groups may contribute to its ability to disrupt microbial cell membranes or inhibit metabolic pathways essential for microbial growth . Further investigations are needed to quantify these effects and understand the underlying mechanisms.

Case Study 1: Synthesis and Immunogenic Testing

In a study focused on synthesizing neoglycoproteins using the compound, researchers demonstrated that conjugation with bovine serum albumin (BSA) resulted in a significant increase in antibody production against the glycan structure presented by the compound. The immunogenic response was assessed through ELISA assays, revealing a marked increase in specific antibody titers compared to controls lacking glycosylation .

Case Study 2: Carbohydrate-Specific Antibody Production

Another study explored the utility of 8-methoxycarbonyloctyl derivatives in generating carbohydrate-specific antibodies. The researchers applied these compounds as immunogens in animal models, leading to successful antibody generation against targeted carbohydrate structures. This study underscores the potential for developing diagnostic tools or therapeutic agents based on this glycoside's structure .

Properties

IUPAC Name

methyl 9-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-3-(1,3-dioxoisoindol-2-yl)-6-(hydroxymethyl)-4-phenylmethoxyoxan-2-yl]oxynonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H58N2O18/c1-29(55)65-28-38-43(67-30(2)56)45(68-31(3)57)41(53-48(61)35-22-15-16-23-36(35)49(53)62)51(70-38)71-42-37(26-54)69-50(64-25-17-8-6-5-7-12-24-39(58)63-4)40(44(42)66-27-32-18-10-9-11-19-32)52-46(59)33-20-13-14-21-34(33)47(52)60/h9-11,13-16,18-23,37-38,40-45,50-51,54H,5-8,12,17,24-28H2,1-4H3/t37-,38-,40-,41-,42-,43-,44-,45-,50-,51+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCGXQQSVGCWTE-UHJRMTOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCCCCCCCCC(=O)OC)CO)N6C(=O)C7=CC=CC=C7C6=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCCCCCCCCC(=O)OC)CO)N6C(=O)C7=CC=CC=C7C6=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H58N2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857977
Record name Methyl 9-({3-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]-beta-D-glucopyranosyl}oxy)nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

987.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106445-30-1
Record name Methyl 9-({3-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]-beta-D-glucopyranosyl}oxy)nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.